7-Methoxyindole
Overview
Description
7-Methoxy-1H-indole, also known as NSC 100739, is a compound with the empirical formula C9H9NO . It is used to study the effects of methoxy and amino substitution on the indole ring . It has been used as a reactant for the preparation of various compounds such as tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles, potential anticancer immunomodulators , and others .
Synthesis Analysis
The synthesis of indole and its derivatives, including 7-Methoxy-1H-indole, can be carried out in water . Various methodologies have been developed, using different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles .Molecular Structure Analysis
The molecular structure of 7-Methoxy-1H-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The molecular formula is C9H9NO, and the molecular weight is 147.17 .Chemical Reactions Analysis
7-Methoxy-1H-indole has been used as a reactant in the preparation of various compounds. For instance, it has been used in the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles as potential anticancer immunomodulators .Physical and Chemical Properties Analysis
7-Methoxy-1H-indole has a refractive index of n20/D 1.612 (lit.), a boiling point of 108-110 °C/0.3 mmHg (lit.), and a density of 1.126 g/mL at 25 °C (lit.) . It is a pale brown to brown liquid .Scientific Research Applications
Antiproliferative Agents
7-Methoxy-1H-indole derivatives have been identified as potential antiproliferative agents. A study highlighted the synthesis of a series of pyrazino[1,2-a]indoles variably substituted at different positions. One compound, notably with the methoxy group at the 8-position of the pyrazino[1,2-a]indole nucleus, showed potent antiproliferative activity against human chronic myelogenous leukemia K562 cell line (Romagnoli et al., 2009).
Tubulin Polymerization Inhibition
Another study focused on the design and synthesis of new disubstituted analogues of 6-methoxy-3-(3',4',5'-trimethoxybenzoyl)-1H-indole, which is known as a potent inhibitor of tubulin polymerization. This inhibition is significant in the context of cancer treatment as it disrupts tumor vasculature, causing tumor regression. The study identified a compound with a hydroxyl group at the 7-position of the indole nucleus as a notably potent inhibitor (Ty et al., 2008).
Antioxidant Properties
Indole derivatives have been investigated for their antioxidant properties. A study demonstrated the preparation of various 6-methoxytetrahydro-β-carboline derivatives through the Maillard reaction. These derivatives exhibited moderate antioxidant properties and showed potential as β-carboline antioxidants (Goh et al., 2015).
CysLT1 Antagonist
A novel 7-methoxy-1H-indole-2-carboxylic acid derivative was identified as a highly potent and selective CysLT1 antagonist. This compound exhibited potential in the treatment of conditions like asthma and allergic rhinitis (Chen et al., 2016).
Diminishing Bacterial Virulence
Research indicates that indole and its derivatives can reduce the virulence of certain bacteria. A study found that indole and 7-hydroxyindole significantly altered gene expression in Pseudomonas aeruginosa PAO1, suppressing genes encoding for various virulence factors. This finding highlights the potential use of indole-related compounds as antivirulence agents (Lee et al., 2008).
Synthesis and Biological Evaluation
The indole nucleus is a common structural component in many natural products and pharmaceutically active compounds. Research on indole derivatives, including 7-methoxy-1H-indole, has led to the synthesis of various compounds with potential biological applications. For example, studies have focused on synthesizing and evaluating indole derivatives as potential antimicrobial agents (Kalshetty et al., 2012).
Antiviral Activity
A study identified an alkaloid, 7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole, also known as Harmaline, as a potent anti-HSV-1 agent. The compound interfered with the recruitment of lysine-specific demethylase-1 and the binding of the immediate-early complex on ICP0 promoter, suppressing viral gene synthesis. This highlights the potential of such compounds in developing non-nucleotide antiherpetic agents (Bag et al., 2014).
Spectroscopic and Structural Analysis
The indole derivatives' structure and properties have been characterized using various spectroscopic methods, contributing to the understanding of their potential applications in fields like medicinal chemistry and materials science (Tariq et al., 2020).
Mechanism of Action
Target of Action
7-Methoxyindole, also known as 7-Methoxy-1H-indole, primarily targets tobacco cells . It has been shown to inhibit the growth of these cells . Additionally, it is used as a reactant for the preparation of various inhibitors, including tryptophan dioxygenase inhibitors , interleukin-2 inducible T cell kinase inhibitors , HIV-1 inhibitors , and histone deacetylase inhibitors .
Mode of Action
It is known that it interacts with its targets to inhibit their growth or function . For instance, it inhibits the growth of tobacco cells, an effect that can be partially reversed by indole and tryptophan .
Biochemical Pathways
This compound is involved in the preparation of various inhibitors, suggesting its involvement in multiple biochemical pathways . For instance, it is used in the preparation of tryptophan dioxygenase inhibitors, indicating its potential role in the tryptophan metabolism pathway . .
Result of Action
The primary known result of this compound’s action is the inhibition of tobacco cell growth . This inhibition can be partially reversed by indole and tryptophan . Additionally, it is used in the preparation of various inhibitors, suggesting it may have broader effects on cellular function .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
7-Methoxy-1H-indole plays a crucial role in biochemical reactions. It is used to study the effects of methoxy and amino substitution on the indole ring. The compound interacts with several enzymes and proteins, including tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles, and interleukin-2 inducible T cell kinase inhibitors . These interactions are essential for understanding the compound’s potential as an anticancer immunomodulator and its role in inhibiting tobacco cell growth, which can be partially reversed by indole and tryptophan .
Cellular Effects
7-Methoxy-1H-indole has significant effects on various types of cells and cellular processes. It inhibits tobacco cell growth, a process that can be partially reversed by indole and tryptophan . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. These effects are crucial for understanding the compound’s potential therapeutic applications, including its role in cancer treatment and immunomodulation.
Molecular Mechanism
The molecular mechanism of 7-Methoxy-1H-indole involves its interactions with various biomolecules. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression . These interactions are essential for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methoxy-1H-indole change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound inhibits tobacco cell growth, which can be partially reversed by indole and tryptophan . These findings highlight the importance of understanding the temporal effects of the compound in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 7-Methoxy-1H-indole vary with different dosages in animal models. Studies have shown that the compound’s effects can be dose-dependent, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in clinical applications.
Metabolic Pathways
7-Methoxy-1H-indole is involved in several metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 7-Methoxy-1H-indole within cells and tissues are crucial for understanding its biochemical properties. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions are essential for determining the compound’s therapeutic potential and its effects on cellular function.
Subcellular Localization
The subcellular localization of 7-Methoxy-1H-indole is crucial for understanding its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These interactions are essential for determining the compound’s therapeutic potential and its effects on cellular function.
Properties
IUPAC Name |
7-methoxy-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-11-8-4-2-3-7-5-6-10-9(7)8/h2-6,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOPPXYMWZOKRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185739 | |
Record name | 7-Methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3189-22-8 | |
Record name | 7-Methoxyindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3189-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxy-1H-indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003189228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methoxyindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100739 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxy-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-METHOXY-1H-INDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R05QK9RP4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.